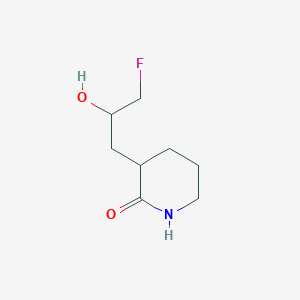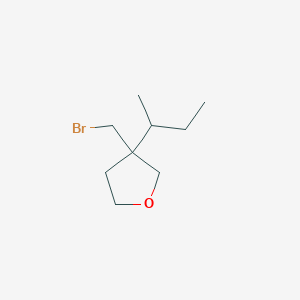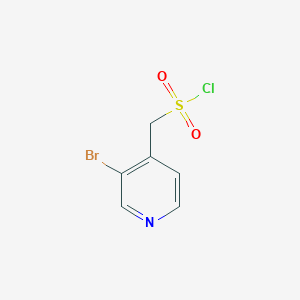![molecular formula C10H18N2 B13194571 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C10H18N2. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-c]pyrrole core. It is primarily used for research purposes and serves as a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes easily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A similar compound with a slightly different structure, used in similar research applications.
Pyrrolopyrazine derivatives: These compounds share a pyrrole core and exhibit various biological activities.
Uniqueness
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing specialized ligands and studying specific biological interactions .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclopropyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H18N2/c1-10-6-11-4-8(10)5-12(7-10)9-2-3-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
IWBDNHRSCUGIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1CN(C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



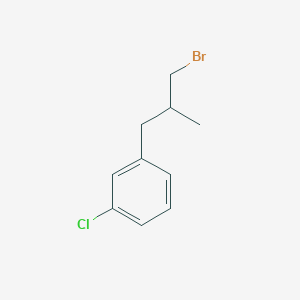
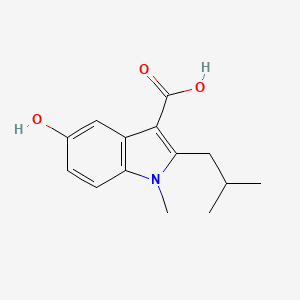
![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
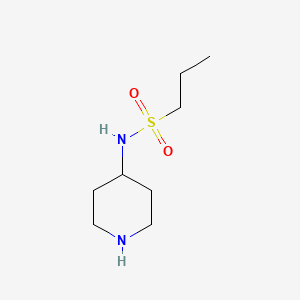
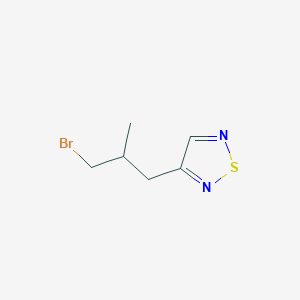
![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)
